molecular formula C8H4N2O8 B14618439 2,3-Dinitrobenzene-1,4-dicarboxylic acid CAS No. 121187-64-2

2,3-Dinitrobenzene-1,4-dicarboxylic acid

Cat. No.: B14618439
CAS No.: 121187-64-2
M. Wt: 256.13 g/mol
InChI Key: ANTJQCOLMJGTFH-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzene-1,4-dicarboxylic acid is an organic compound characterized by the presence of two nitro groups (-NO2) and two carboxylic acid groups (-COOH) attached to a benzene ring This compound is a derivative of benzene and belongs to the class of nitrobenzenes and dicarboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dinitrobenzene-1,4-dicarboxylic acid typically involves the nitration of benzene derivatives. The nitration process introduces nitro groups into the benzene ring through electrophilic aromatic substitution. The reaction is carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) as the nitrating agent and catalyst, respectively . The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step processes starting from readily available benzene derivatives. The process includes nitration, followed by purification steps such as recrystallization to obtain the pure compound . The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dinitrobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dinitrobenzene-1,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dinitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

2,3-Dinitrobenzene-1,4-dicarboxylic acid can be compared with other similar compounds such as:

These compounds share similar structural features but differ in their chemical behavior and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

121187-64-2

Molecular Formula

C8H4N2O8

Molecular Weight

256.13 g/mol

IUPAC Name

2,3-dinitroterephthalic acid

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)

InChI Key

ANTJQCOLMJGTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

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